molecular formula C5H4BrNO B120221 2-Bromo-5-hydroxypyridine CAS No. 55717-45-8

2-Bromo-5-hydroxypyridine

Cat. No. B120221
Key on ui cas rn: 55717-45-8
M. Wt: 174 g/mol
InChI Key: PTEFNEALEPSHLC-UHFFFAOYSA-N
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Patent
US08530460B2

Procedure details

2.51 g (22.99 mmol) 1-bromoethane and 1.99 g (14.37 mmol) K2CO3 are added to a mixture of 1.0 g (5.75 mmol) 2-bromo-5-hydroxypyridine in 100 mL ACN. The mixture is stirred at reflux over night. Then the reaction mixture is poured onto water and extracted with TBME. The organic layer is dried with Na2SO4 and the solvent is removed under vacuo. The residue is purified by column chromatography (silica gel, PE/EtOAC 1/1).
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH3:3].C([O-])([O-])=O.[K+].[K+].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][N:12]=1>C(#N)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:2][CH3:3])=[CH:13][N:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
BrCC
Name
Quantity
1.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
ADDITION
Type
ADDITION
Details
Then the reaction mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel, PE/EtOAC 1/1)

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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